4CzIPN-Me
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Overview
Description
4CzIPN-Me is an organic compound known for its unique properties and applications in various fields, particularly in organic electronics and photochemistry. This compound is a derivative of isophthalonitrile, substituted with four carbazole groups at the 2, 4, 5, and 6 positions, each of which is further substituted with dimethyl groups at the 3 and 6 positions of the carbazole rings. The presence of these substituents imparts distinct electronic and photophysical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4CzIPN-Me typically involves a multi-step process. One common method includes the following steps:
Formation of Carbazole Derivatives: The synthesis begins with the preparation of 3,6-dimethylcarbazole. This can be achieved through the alkylation of carbazole with methyl iodide in the presence of a base such as potassium carbonate.
Nitration and Reduction: The next step involves the nitration of the carbazole derivative to introduce nitro groups, followed by reduction to form the corresponding amine.
Coupling Reaction: The amine is then coupled with isophthalonitrile using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4CzIPN-Me undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-rich carbazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4CzIPN-Me has several scientific research applications:
Organic Electronics: It is used as a material in organic light-emitting diodes (OLEDs) due to its excellent photophysical properties and high thermal stability.
Photocatalysis: The compound serves as a photocatalyst in various organic transformations, including photoredox catalysis.
Fluorescent Probes: Its strong fluorescence makes it suitable for use as a fluorescent probe in biological imaging and sensing applications.
Mechanism of Action
The mechanism of action of 4CzIPN-Me involves its ability to participate in photophysical processes. The compound can absorb light and undergo intersystem crossing to generate excited states, which can then participate in various photochemical reactions. The carbazole groups act as electron donors, while the isophthalonitrile core serves as an electron acceptor, facilitating charge transfer processes .
Comparison with Similar Compounds
Similar Compounds
2,4,5,6-Tetrakis(9H-carbazol-9-yl)isophthalonitrile: Lacks the dimethyl substitution, resulting in different electronic properties.
2,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)isophthalonitrile: Contains tert-butyl groups instead of methyl groups, affecting steric and electronic properties.
Uniqueness
4CzIPN-Me is unique due to the presence of dimethyl groups on the carbazole rings, which enhance its solubility and stability. This makes it particularly suitable for applications in organic electronics and photocatalysis .
Properties
CAS No. |
1469703-61-4 |
---|---|
Molecular Formula |
C64H48N6 |
Molecular Weight |
901.1 g/mol |
IUPAC Name |
2,4,5,6-tetrakis(3,6-dimethylcarbazol-9-yl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C64H48N6/c1-35-9-17-53-43(25-35)44-26-36(2)10-18-54(44)67(53)61-51(33-65)62(68-55-19-11-37(3)27-45(55)46-28-38(4)12-20-56(46)68)64(70-59-23-15-41(7)31-49(59)50-32-42(8)16-24-60(50)70)63(52(61)34-66)69-57-21-13-39(5)29-47(57)48-30-40(6)14-22-58(48)69/h9-32H,1-8H3 |
InChI Key |
QQMMPYKNIRXFFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=C(C(=C(C(=C4C#N)N5C6=C(C=C(C=C6)C)C7=C5C=CC(=C7)C)N8C9=C(C=C(C=C9)C)C1=C8C=CC(=C1)C)N1C2=C(C=C(C=C2)C)C2=C1C=CC(=C2)C)C#N |
Origin of Product |
United States |
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